Cas no 3438-49-1 (6-tert-butyl-3,4-dihydropyrimidin-4-one)

6-tert-Butyl-3,4-dihydropyrimidin-4-one is a heterocyclic organic compound featuring a pyrimidinone core with a tert-butyl substituent at the 6-position. This structure imparts steric and electronic effects that influence reactivity, making it a valuable intermediate in pharmaceutical and agrochemical synthesis. Its dihydropyrimidinone scaffold is particularly relevant in medicinal chemistry due to its bioisosteric properties and potential as a precursor for bioactive molecules. The tert-butyl group enhances stability and modulates lipophilicity, which can be advantageous in drug design. The compound is typically used in research settings for the development of novel therapeutic agents, particularly in the study of enzyme inhibitors and receptor modulators.
6-tert-butyl-3,4-dihydropyrimidin-4-one structure
3438-49-1 structure
Product Name:6-tert-butyl-3,4-dihydropyrimidin-4-one
CAS No:3438-49-1
MF:C8H12N2O
MW:152.193681716919
MDL:MFCD09881225
CID:1461884
PubChem ID:135502019
Update Time:2025-06-13

6-tert-butyl-3,4-dihydropyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 4(1H)-Pyrimidinone, 6-(1,1-dimethylethyl)-
    • 4-T-BUTYL-6-HYDROXYPYRIMIDINE
    • 6-(tert-Butyl)pyrimidin-4-ol
    • 6-tert-butyl-1H-pyrimidin-4-one
    • 6-tert-butyl-3,4-dihydropyrimidin-4-one
    • 6-TERT-BUTYL-3H-PYRIMIDIN-4-ONE
    • F1371-0160
    • SCHEMBL9359479
    • SCHEMBL2627819
    • SB56666
    • 6-tert-butylpyrimidin-4-ol
    • AKOS002709880
    • 3438-49-1
    • EN300-204826
    • 4-tert-Butyl-6-hydroxypyrimidine
    • G54475
    • 6-(tert-Butyl)pyrimidin-4(1H)-one
    • DTXSID80355787
    • HPQRLELYJOCYDQ-UHFFFAOYSA-N
    • AKOS010502431
    • 4-hydroxy-6-tert-butylpyrimidine
    • Z800200784
    • AC-907/25004829
    • DB-263718
    • 4-tert-butyl-1H-pyrimidin-6-one
    • STK965743
    • AM100688
    • 6-(1,1-dimethylethyl)-4-pyrimidinol
    • MDL: MFCD09881225
    • Inchi: 1S/C8H12N2O/c1-8(2,3)6-4-7(11)10-5-9-6/h4-5H,1-3H3,(H,9,10,11)
    • InChI Key: HPQRLELYJOCYDQ-UHFFFAOYSA-N
    • SMILES: O=C1C=C(C(C)(C)C)N=CN1

Computed Properties

  • Exact Mass: 152.09506
  • Monoisotopic Mass: 152.094963011g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 1
  • Complexity: 233
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 41.5Ų

Experimental Properties

  • PSA: 41.46

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6-tert-butyl-3,4-dihydropyrimidin-4-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:3438-49-1)6-tert-butyl-3,4-dihydropyrimidin-4-one
Order Number:A1085652
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:24
Price ($):612.0
Email:sales@amadischem.com

6-tert-butyl-3,4-dihydropyrimidin-4-one Related Literature

Additional information on 6-tert-butyl-3,4-dihydropyrimidin-4-one

Comprehensive Overview of 6-tert-butyl-3,4-dihydropyrimidin-4-one (CAS No. 3438-49-1): Properties, Applications, and Industry Insights

6-tert-butyl-3,4-dihydropyrimidin-4-one (CAS No. 3438-49-1) is a specialized heterocyclic compound gaining attention in pharmaceutical and agrochemical research due to its unique structural features. This pyrimidine derivative belongs to the dihydropyrimidinone class, a scaffold renowned for its bioactivity and versatility in drug discovery. The presence of a tert-butyl group at the 6-position enhances its steric and electronic properties, making it valuable for structure-activity relationship (SAR) studies.

Recent trends in AI-driven drug discovery have spotlighted 6-tert-butyl-3,4-dihydropyrimidin-4-one as a potential molecular building block for kinase inhibitors and antimicrobial agents. Searches for "pyrimidine-based drug candidates 2024" or "small molecule modulators for inflammation" frequently reference this compound. Its hydrogen-bond acceptor/donor capabilities align with current fragment-based drug design (FBDD) methodologies, addressing demands for targeted therapeutics.

In material science, the compound's thermal stability (evidenced by TGA studies) and crystallinity make it suitable for organic electronic materials. Researchers investigating "non-fullerene acceptors for solar cells" or "N-type semiconductors" have explored its electron-deficient pyrimidine core. The tert-butyl moiety further improves solubility in green solvents like cyclopentyl methyl ether (CPME), supporting sustainable chemistry initiatives.

Synthetic protocols for CAS 3438-49-1 often employ Biginelli-type cyclocondensation, with recent optimizations using continuous flow chemistry to enhance yield (>85%) and reduce waste. Analytical characterization via LC-MS purity analysis and multinuclear NMR (1H, 13C, 15N) confirms its structural integrity. These advancements respond to industry queries about "scalable synthesis of heterocycles" and "quality control for API intermediates".

The compound's bioisosteric potential is being evaluated in metabolic disease research, particularly for PPARγ modulation – a hot topic in "type 2 diabetes drug development" searches. Its logP value (~1.8) and ligand efficiency metrics make it attractive for medicinal chemistry optimization. Patent analyses reveal growing IP activity around dihydropyrimidinone analogs in oncological applications.

From a commercial perspective, 6-tert-butyl-3,4-dihydropyrimidin-4-one suppliers emphasize cGMP-compliant manufacturing to meet pharmaceutical grade standards. Market reports correlate demand with the expanding precision medicine sector, projecting 6.2% CAGR for similar high-value intermediates through 2027. These insights address frequent searches for "specialty chemicals market trends" and "pharma raw material suppliers".

Environmental studies confirm the compound's low ecotoxicity (OECD 301D), aligning with green chemistry principles. Its biodegradation pathway involves microbial defunctionalization of the pyrimidine ring, a subject of "benign by design" research. This positions CAS 3438-49-1 favorably compared to persistent halogenated heterocycles.

Emerging applications include covalent organic frameworks (COFs), where its rigid planar structure enables porous material design. Materials scientists searching for "heterocyclic linkers for MOFs" will find relevance in its coordination chemistry with transition metals. Recent work demonstrates exceptional CO2 adsorption capacity (3.2 mmol/g at 273K) in derived polymers.

Quality specifications for 6-tert-butyl-3,4-dihydropyrimidin-4-one typically require ≥98% purity (HPLC), with strict controls on genotoxic impurities per ICH Q3 guidelines. Analytical method development focuses on HPLC-UV/MS compatibility and chiral separation techniques, responding to "pharmaceutical impurity profiling" search trends. Leading suppliers provide detailed COAs with structural elucidation data.

In conclusion, 3438-49-1 represents a multifaceted compound bridging drug discovery, advanced materials, and sustainable chemistry. Its growing prominence reflects broader industry shifts toward functionally diverse heterocycles and rational molecular design, making it a compound to watch in both academic and industrial settings.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:3438-49-1)6-tert-butyl-3,4-dihydropyrimidin-4-one
A1085652
Purity:99%
Quantity:1g
Price ($):612.0
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